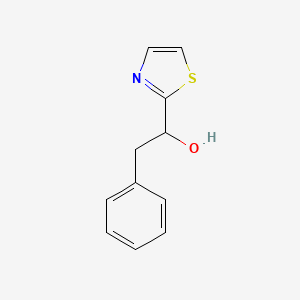
Methyl 4-ethoxy-2,3-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-ethoxy-2,3-difluorobenzoate is an organic compound with the molecular formula C10H10F2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and difluoro groups. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethoxy-2,3-difluorobenzoate typically involves the esterification of 4-ethoxy-2,3-difluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-ethoxy-2,3-difluorobenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms makes the benzene ring less reactive towards electrophiles, but substitution reactions can still occur under specific conditions.
Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzoates with various electrophiles attached to the benzene ring.
Nucleophilic Substitution: Products with the ethoxy group replaced by the nucleophile.
Aplicaciones Científicas De Investigación
Methyl 4-ethoxy-2,3-difluorobenzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 4-ethoxy-2,3-difluorobenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethoxy group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-difluorobenzoate: Another difluorinated benzoate with similar chemical properties but different substitution pattern.
Methyl 4-bromo-3-(2,6-difluorophenyl)diazenyl benzoate: A photoactive compound with similar structural features but additional functional groups.
Uniqueness
Methyl 4-ethoxy-2,3-difluorobenzoate is unique due to the specific positioning of the ethoxy and difluoro groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H10F2O3 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
methyl 4-ethoxy-2,3-difluorobenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-3-15-7-5-4-6(10(13)14-2)8(11)9(7)12/h4-5H,3H2,1-2H3 |
Clave InChI |
YIOLKQBNNNWTGC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)C(=O)OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one](/img/structure/B12095042.png)













